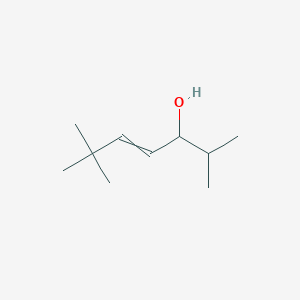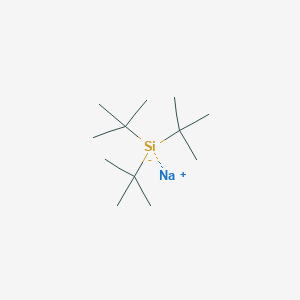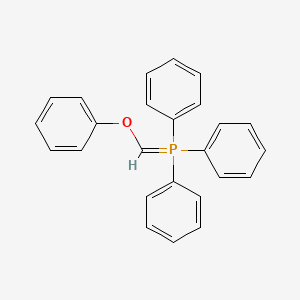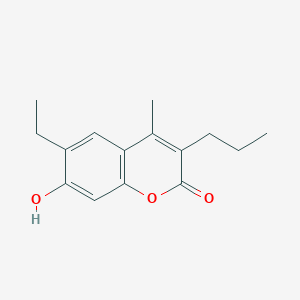
Cyanamide, (4,6-diethyl-2-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanamide, (4,6-diethyl-2-pyrimidinyl)- is an organic compound with the molecular formula C₉H₁₃N₃. This compound is a derivative of cyanamide, featuring a pyrimidine ring substituted with diethyl groups at the 4 and 6 positions. It is widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, (4,6-diethyl-2-pyrimidinyl)- typically involves the reaction of 4,6-diethyl-2-pyrimidinamine with cyanogen bromide. The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of Cyanamide, (4,6-diethyl-2-pyrimidinyl)- involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process. This method is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cyanamide, (4,6-diethyl-2-pyrimidinyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions yield amines and other reduced forms.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed under basic conditions.
Major Products
The major products formed from these reactions include urea derivatives, amines, and substituted pyrimidines .
Scientific Research Applications
Cyanamide, (4,6-diethyl-2-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Cyanamide, (4,6-diethyl-2-pyrimidinyl)- involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting metabolic pathways. The compound’s nitrile group plays a crucial role in its reactivity, allowing it to form covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
Calcium cyanamide: Used primarily in agriculture as a fertilizer.
Dicyandiamide: Employed in the production of melamine and other chemicals.
Melamine: Utilized in the manufacture of plastics and resins.
Uniqueness
Cyanamide, (4,6-diethyl-2-pyrimidinyl)- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields .
Properties
CAS No. |
101478-12-0 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
(4,6-diethylpyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C9H12N4/c1-3-7-5-8(4-2)13-9(12-7)11-6-10/h5H,3-4H2,1-2H3,(H,11,12,13) |
InChI Key |
NTKMPIDWDSRUMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)NC#N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14327188.png)


![5,12-Bis[(4-methylphenyl)ethynyl]tetracene](/img/structure/B14327201.png)
![1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one](/img/structure/B14327204.png)
![N-[2-Oxo-3-(pyridin-2-yl)-2H-1-benzopyran-7-yl]benzenesulfonamide](/img/structure/B14327210.png)


![2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14327230.png)



![N-[4-(4-Aminophenoxy)phenyl]-N'-[3-(trimethoxysilyl)propyl]urea](/img/structure/B14327244.png)
